molecular formula C19H11ClF3N5S B2959068 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 251096-57-8

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2959068
M. Wt: 433.84
InChI Key: SZYMCPQYSFTRKI-SREVYHEPSA-N
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Description

“2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine” is a complex organic compound1. However, there is limited information available about this specific compound.



Synthesis Analysis

The synthesis of similar compounds often involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido2. However, the exact synthesis process for this specific compound is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of this compound is not directly available. However, related compounds such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been studied extensively3.



Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the literature. However, compounds with similar structures have been reported to show superior cytotoxic activities against certain cell lines4.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available in the literature. However, a related compound, 2-Chloro-5-(trifluoromethyl)pyridine, has a melting point of 32-34 °C and a density of 1.417 g/mL at 25 °C1.


Scientific Research Applications

Synthesis and Characterization

The compound is part of a broader family of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and significance in medicinal chemistry. The synthesis of these compounds can involve various strategies, including phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, providing a metal-free method for constructing the 1,2,4-triazolo[1,5-a]pyrimidine skeleton with high yields and short reaction times (Zheng et al., 2014).

Antimicrobial and Antitumor Activities

The synthesized compounds within this chemical class have been screened for their antimicrobial properties, showing significant activity against various microorganisms. This highlights their potential in developing new antimicrobial agents (Abdel-Motaal & Raslan, 2014). Additionally, derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit antitumor, antiviral, and fungicidal activities, underscoring their importance in pharmaceutical research and development (Fizer et al., 2013).

Synthetic Versatility and Applications

The structural versatility of these compounds allows for a wide range of chemical modifications, facilitating the synthesis of diverse derivatives with potential biological activities. For instance, the presence of halogen functionalities in the pyrimidine nucleus enables further diversification through various synthetic strategies, such as palladium-catalyzed cross-couplings and direct aromatic substitution, enhancing their utility as synthetic intermediates (Tang et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound are not directly available in the literature. However, related compounds such as 2-Chloro-5-(trifluoromethyl)pyridine are classified as Acute Tox. 2 Oral - Eye Irrit. 25.


properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-[(Z)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF3N5S/c20-15-10-13(19(21,22)23)11-25-16(15)29-18-26-17-24-9-8-14(28(17)27-18)7-6-12-4-2-1-3-5-12/h1-11H/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYMCPQYSFTRKI-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine

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